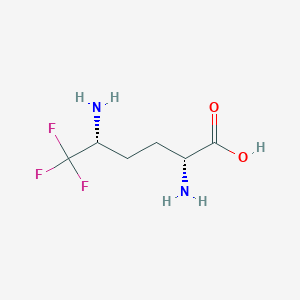

(2R,5R)-2,5-Diamino-6,6,6-trifluorohexanoic acid

CAS No.:

Cat. No.: VC17845801

Molecular Formula: C6H11F3N2O2

Molecular Weight: 200.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H11F3N2O2 |

|---|---|

| Molecular Weight | 200.16 g/mol |

| IUPAC Name | (2R,5R)-2,5-diamino-6,6,6-trifluorohexanoic acid |

| Standard InChI | InChI=1S/C6H11F3N2O2/c7-6(8,9)4(11)2-1-3(10)5(12)13/h3-4H,1-2,10-11H2,(H,12,13)/t3-,4-/m1/s1 |

| Standard InChI Key | OFXDKSSZYVHWQA-QWWZWVQMSA-N |

| Isomeric SMILES | C(C[C@H](C(F)(F)F)N)[C@H](C(=O)O)N |

| Canonical SMILES | C(CC(C(F)(F)F)N)C(C(=O)O)N |

Introduction

(2R,5R)-2,5-Diamino-6,6,6-trifluorohexanoic acid is a synthetic amino acid derivative characterized by its unique structural features, including two amino groups and a trifluoromethyl group attached to a hexanoic acid backbone. This compound exhibits chirality at two positions, denoted as (2R) and (5R), which significantly influences its biological activity and potential applications in pharmaceuticals.

Synthetic Routes

Several synthetic routes have been developed for producing (2R,5R)-2,5-diamino-6,6,6-trifluorohexanoic acid. These methods highlight the compound's accessibility for research and pharmaceutical development. The synthesis typically involves complex organic chemistry techniques to ensure the correct stereochemistry at both chiral centers.

Biological Activity and Potential Applications

(2R,5R)-2,5-Diamino-6,6,6-trifluorohexanoic acid has been studied for its potential role as a modulator of various biological pathways. Notably, it has been investigated in relation to cystic fibrosis transmembrane conductance regulator activity. Its ability to interact with biological targets makes it a promising candidate for therapeutic applications.

Comparison with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Amino-4-trifluoromethylbutanoic acid | Trifluoromethyl group | Simpler structure with one amino group |

| 2-Amino-3-(trifluoromethyl)propanoic acid | Trifluoromethyl group | Shorter carbon chain |

| 4-Amino-3-(trifluoromethyl)phenylalanine | Aromatic ring with trifluoromethyl | Different functional group orientation |

| (2R,5R)-2,5-Diamino-6,6,6-trifluorohexanoic acid | Dual amino groups and longer carbon chain | Enhanced biological activity due to structural complexity |

Research Findings and Future Directions

Research on (2R,5R)-2,5-diamino-6,6,6-trifluorohexanoic acid focuses on its binding affinity and functional effects on biological targets. These studies are crucial for determining the therapeutic potential and safety profile of the compound. Further investigations are needed to fully explore its applications in medicinal chemistry.

Availability and Suppliers

(2R,5R)-2,5-Diamino-6,6,6-trifluorohexanoic acid is available from various chemical suppliers, including BLD Pharmatech and ChemScene, often in the form of its hydrochloride salt . The compound's purity and specific rotation can vary depending on the supplier and production methods.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume